molecular formula C18H14BrClFN5OS B11583637 N-(4-bromo-2-fluorophenyl)-6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-bromo-2-fluorophenyl)-6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11583637
M. Wt: 482.8 g/mol
InChI Key: NLZKBRXUGPUFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BROMO-2-FLUOROPHENYL)-6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple halogen atoms and a triazolothiadiazine core makes this compound particularly interesting for research and development.

Preparation Methods

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the triazolothiadiazine core allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-(4-BROMO-2-FLUOROPHENYL)-6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(4-BROMO-2-FLUOROPHENYL)-6-(4-CHLOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of halogen atoms and the triazolothiadiazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14BrClFN5OS

Molecular Weight

482.8 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C18H14BrClFN5OS/c1-9-23-24-18-26(9)25-15(10-2-5-12(20)6-3-10)16(28-18)17(27)22-14-7-4-11(19)8-13(14)21/h2-8,15-16,25H,1H3,(H,22,27)

InChI Key

NLZKBRXUGPUFIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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